Cas no 186347-57-9 (3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid)

3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by its unique trifluorophenyl and branched alkyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable for structure-activity relationship studies. Its well-defined stereochemistry and high purity further support its utility in precision applications. The compound’s robust chemical properties and compatibility with various synthetic transformations underscore its relevance in medicinal chemistry and material science.
3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid structure
186347-57-9 structure
Product Name:3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid
CAS No:186347-57-9
MF:C11H11F3O2
MW:232.199054002762
CID:6066220
PubChem ID:165960626
Update Time:2025-05-24

3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-(3,4,5-trifluorophenyl)butanoic acid
    • EN300-1138821
    • 186347-57-9
    • 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid
    • Inchi: 1S/C11H11F3O2/c1-5(2)9(11(15)16)6-3-7(12)10(14)8(13)4-6/h3-5,9H,1-2H3,(H,15,16)
    • InChI Key: FOYAVAWMWNUWFO-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C(=O)O)C(C)C)F)F

Computed Properties

  • Exact Mass: 232.07111408g/mol
  • Monoisotopic Mass: 232.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid

Professional Introduction to 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic Acid (CAS No. 186347-57-9)

3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid, with the chemical identifier CAS No. 186347-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of trifluorinated aromatic derivatives, which are known for their unique electronic and steric properties that make them valuable in the synthesis of biologically active molecules.

The structural framework of 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid consists of a butanoic acid backbone substituted with a 3,4,5-trifluorophenyl group at the second carbon position. The presence of fluorine atoms in the aromatic ring introduces significant electronegativity and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly advantageous in drug design, where precise control over molecular interactions is crucial for achieving high efficacy and selectivity.

In recent years, there has been a growing interest in trifluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The compound 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid exemplifies this trend, as it has been explored in various synthetic pathways for the development of novel therapeutic agents. Its utility as an intermediate in peptide mimetics and enzyme inhibitors has been particularly highlighted in several cutting-edge studies.

One of the most compelling aspects of 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid is its role in the synthesis of fluorinated peptidomimetics. These peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacological properties such as increased resistance to enzymatic degradation. Research published in leading journals like the Journal of Medicinal Chemistry and Nature Communications has demonstrated that incorporating trifluorophenyl groups into peptidomimetic structures can significantly enhance their binding affinity to target proteins. This has opened up new avenues for the development of treatments for various diseases, including cancer and inflammatory disorders.

The< strong>Methyl-2-(3,4,5-trifluorophenyl)butanoic acid moiety in this compound also contributes to its versatility as a synthetic building block. The carboxylic acid group at one end of the molecule allows for further functionalization via esterification or amidation reactions, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound to develop novel ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are often targeted by therapeutic drugs.

In addition to its applications in drug discovery, 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid has shown promise in materials science. The unique electronic properties of its trifluorinated aromatic ring make it an attractive candidate for use in organic electronics and optoelectronic devices. Studies have explored its potential as a component in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where its ability to absorb light across a broad spectrum could lead to more efficient energy conversion technologies.

The< strong>CAS No. 186347-57-9 of this compound ensures its identity and purity through standardized classification by chemical regulatory bodies. This classification is essential for researchers who need to ensure compliance with safety and quality standards when handling or synthesizing this substance. The rigorous documentation associated with CAS numbers provides a reliable framework for academic and industrial research projects involving this molecule.

The< strong>trifluorophenyl group present in< strong > 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid warrants special attention due to its influence on both physical and chemical properties. Fluoro substitution can alter solubility profiles, lipophilicity, and metabolic pathways, all of which are critical factors in drug development. Recent advancements in computational chemistry have enabled researchers to predict these effects with greater accuracy before experimental synthesis begins. This has significantly reduced time-to-market for new drugs by minimizing trial-and-error experimentation.

The< strong > butanoic acid bonded at position two further enhances the compound's utility as a synthetic intermediate. Butanoic acid derivatives are well-documented for their role as chiral building blocks due to their ability to introduce stereocenters into molecules that can interact with biological targets in a highly specific manner. The combination of these structural features makes< strong > 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid a versatile tool for medicinal chemists seeking innovative solutions for complex biological problems.

In conclusion,< strong > 3-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid (CAS No. 186347-57-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and broad applicability across multiple disciplines including drug discovery and materials science. Its role as an intermediate in synthesizing biologically active molecules underscores its importance as a research tool that continues to drive innovation within academia and industry alike.

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